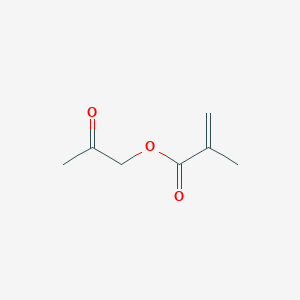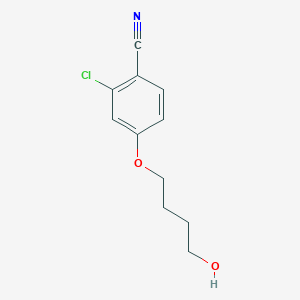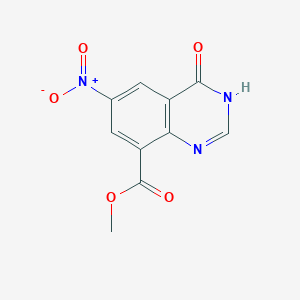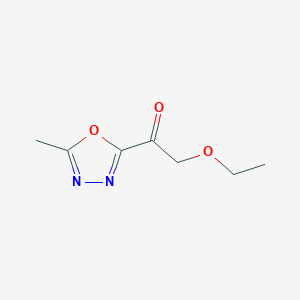
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound containing an oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various alkylating agents . One common method includes the reaction of benzophenone hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The reaction conditions often involve refluxing in ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .
Scientific Research Applications
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of certain pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Indole-1,3,4-oxadiazol-2-thiol: Known for its antiviral properties.
3-(4-chlorophenyl)-5-(5-methyl-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Exhibits anticancer activity.
Uniqueness
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-4-6(10)7-9-8-5(2)12-7/h3-4H2,1-2H3 |
InChI Key |
DPIUQGUYOSLURE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1=NN=C(O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
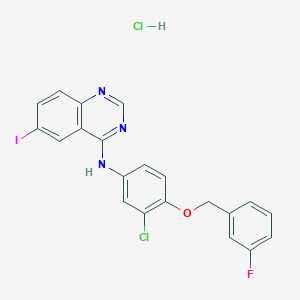
![1-(8-aminooctyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8553804.png)
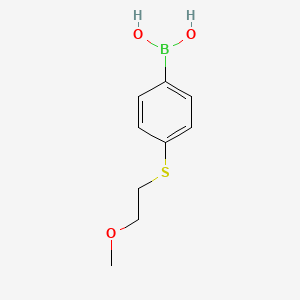


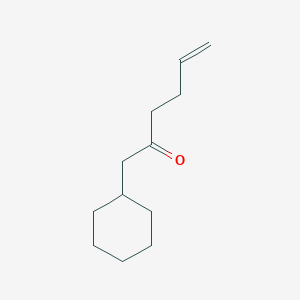
![1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine](/img/structure/B8553830.png)
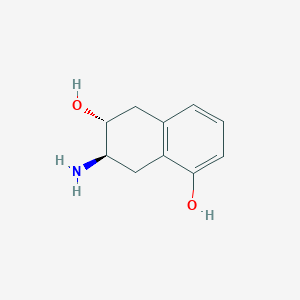
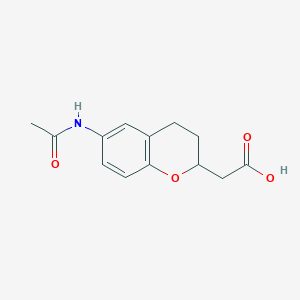
![1-[(2-Methyl-1-phenylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B8553861.png)

